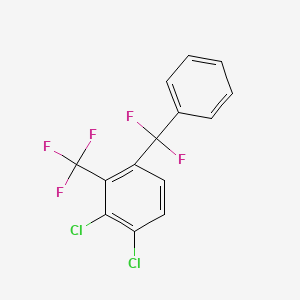
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. The starting materials often include benzene derivatives with appropriate substituents. Common synthetic routes may involve:
Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Friedel-Crafts Alkylation: Attachment of the difluorophenylmethyl group to the benzene ring using catalysts like aluminum chloride.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the halogen atoms to form less substituted benzene derivatives using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less halogenated benzene derivatives.
Substitution: Formation of benzene derivatives with different substituents.
Scientific Research Applications
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple halogen atoms can enhance its binding affinity and specificity to these targets. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-4-(trifluoromethyl)benzene
- 1,2-Dichloro-4-fluoro-5-nitrobenzene
- 1,2-Dichloro-4,5-diaminobenzene
Uniqueness
1,2-Dichloro-4-(difluorophenylmethyl)-3-(trifluoromethyl)benzene is unique due to the combination of difluorophenylmethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
80164-95-0 |
|---|---|
Molecular Formula |
C14H7Cl2F5 |
Molecular Weight |
341.1 g/mol |
IUPAC Name |
1,2-dichloro-4-[difluoro(phenyl)methyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H7Cl2F5/c15-10-7-6-9(11(12(10)16)14(19,20)21)13(17,18)8-4-2-1-3-5-8/h1-7H |
InChI Key |
VNRQJXMVVPITGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=C(C=C2)Cl)Cl)C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




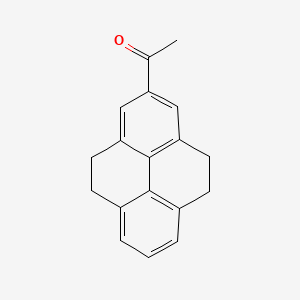

![(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one](/img/structure/B14432101.png)
![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
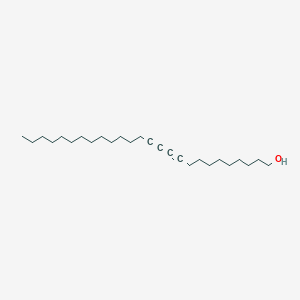
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
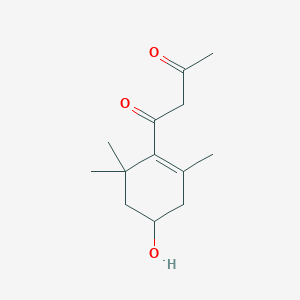
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
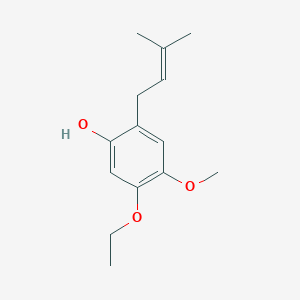
![2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol](/img/structure/B14432146.png)

![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)
